7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Description

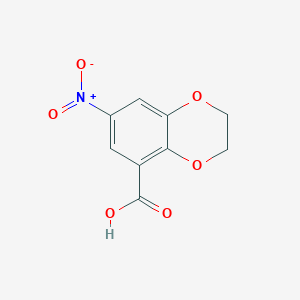

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-9(12)6-3-5(10(13)14)4-7-8(6)16-2-1-15-7/h3-4H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKRNLXCZBBZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2O1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. The reaction conditions often require the use of strong acids and nitrating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Scientific Research Applications

7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Identifiers :

- CAS Number: 66410-87-5 (Note: Conflicting data in suggests possible discrepancies in molecular formula due to hydrochloride salt inclusion.)

- Molecular Formula: Likely C₉H₇NO₆ (theoretical, excluding salt forms)

- IUPAC Name : 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares this compound with structurally related compounds:

Note: Discrepancies in suggest the listed molecular formula (C₁₂H₁₈ClNO₂) may correspond to a hydrochloride salt or a misassigned structure.

Pharmaceutical Relevance

- Antimicrobial Agents : Nitro-substituted benzodioxines are precursors to nitroimidazole antibiotics, leveraging nitro group bioreduction for selective toxicity against anaerobic pathogens .

- Enzyme Inhibitors : Complex derivatives (e.g., PDB ligands in ) demonstrate inhibition of HIV integrase, highlighting the scaffold's versatility in antiviral drug design .

Physicochemical Stability

Biological Activity

7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS No. 66410-87-5) is a compound of interest due to its potential biological activities, particularly in cancer research. Its structure includes a nitro group and a benzodioxine moiety, which are often associated with various pharmacological properties.

- Molecular Formula: C9H7NO6

- Molecular Weight: 225.15 g/mol

- Melting Point: 234-235 °C

- Chemical Structure: Chemical Structure

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

-

Anticancer Activity:

- The compound has been shown to induce apoptosis in various cancer cell lines, including hematological malignancies and solid tumors. Studies demonstrate its efficacy as a pro-apoptotic agent by disrupting autophagic flux in cancer cells, which enhances its cytotoxic effects .

- In ex vivo studies on chronic lymphocytic leukemia (CLL) cells, it exhibited potent pro-apoptotic effects, suggesting potential for therapeutic use in hematological cancers .

-

Mechanism of Action:

- The compound acts as a microtubule-targeting agent (MTA), binding to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

- It has also been identified as an inhibitor of late-stage autophagy, preventing the fusion of autophagosomes with lysosomes, thereby promoting cell death in cancer cells exposed to stress conditions such as chemotherapy .

Table 1: Summary of Biological Activities

Detailed Findings

In a study focused on the synthesis and evaluation of new MTAs, this compound was highlighted for its ability to enhance the apoptotic response when used in combination with autophagy inhibitors like BAF-A1. The findings suggest that prolonged exposure to this compound activates protective autophagic pathways that can be countered by inhibiting late-stage autophagy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.